N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-12-4-5-15(8-13(12)2)22(19,20)17-11-16(3,18)9-14-6-7-21-10-14/h4-8,10,17-18H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOWVUXGQKWQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the sulfonamide group through a series of reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler sulfonamide.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules in organic synthesis.
Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
lists thienylmethylthio, isoxazolmethylthio, and thiazomethylthio derivatives, which share functional similarities with the target compound. Key structural comparisons include:
Key Observations :
- Thiophene vs. Isoxazole/Thiazole : The thiophene ring in the target compound offers distinct electronic properties (sulfur atom) compared to nitrogen/oxygen-rich isoxazole or thiazole rings. This may influence lipophilicity (higher logP for thiophene) and metabolic stability .
- Sulfonamide vs.
- Hydroxypropyl vs. Aminoethyl Chains: The hydroxypropyl group may enhance solubility and enable hydrogen bonding, whereas aminoethyl chains in analogues could facilitate cationic interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
In contrast, isoxazole derivatives (e.g., ) may exhibit higher polarity due to heteroatom density, favoring aqueous solubility but limiting blood-brain barrier penetration .
Crystallographic and Conformational Studies
Thiophene rings often adopt planar configurations, facilitating π-π stacking with aromatic residues in target proteins .
Research Findings and Contradictions
- Theoretical vs. Experimental Data : DFT calculations () suggest strong correlation energies for the target compound, indicative of stable electronic configurations. However, synthetic challenges (e.g., steric hindrance during hydroxypropyl attachment) may limit practical yields .
- Contradictions in Substituent Effects : Some studies propose that methyl groups enhance target affinity, while others indicate they reduce solubility, complicating structure-activity relationship (SAR) optimization .
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. Its unique structural features, including a thiophene moiety and a sulfonamide group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The chemical formula for this compound is C18H24N2O3S, with a molecular weight of 348.5 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. Additionally, the thiophene ring may contribute to the compound's ability to modulate G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways.
Biological Activities
1. Antimicrobial Activity:
Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria by inhibiting folic acid synthesis. In vitro studies have shown that this compound has potential against Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be mediated through the inhibition of specific signaling pathways involving NF-kB or MAPK pathways.
3. Anticancer Potential:
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The structural similarity to other known anticancer agents warrants further investigation into its efficacy against various cancer types.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of sulfonamides, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Explored anti-inflammatory properties in a murine model, showing reduced edema and cytokine levels after treatment with sulfonamide derivatives. |
| Study 3 | Evaluated anticancer activity in vitro, revealing dose-dependent apoptosis in breast cancer cell lines treated with similar compounds. |
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonamide compounds. Modifications in the thiophene and benzene rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of alkyl groups | Enhanced anti-inflammatory effects |
| Changes in sulfonamide group | Variability in anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
